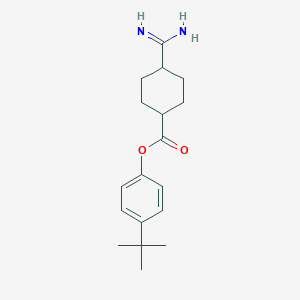
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate typically involves the amidination of cyclohexanecarboxylic acid followed by esterification with 4-tert-butylphenol. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as a trypsin inhibitor, blocking the entry of HeLa cells from the G2 phase into mitosis.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate involves its role as a trypsin inhibitor. It binds to the active site of trypsin, preventing the enzyme from catalyzing the hydrolysis of peptide bonds. This inhibition affects various cellular processes, including cell cycle progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amidinocyclohexanecarboxylic acid methyl ester
- 4-Amidinocyclohexanecarboxylic acid ethyl ester
- 4-Amidinocyclohexanecarboxylic acid phenyl ester
Uniqueness
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its ability to inhibit trypsin and affect cell cycle progression sets it apart from other similar compounds .
Propriétés
Numéro CAS |
153235-96-2 |
|---|---|
Formule moléculaire |
C18H26N2O2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)14-8-10-15(11-9-14)22-17(21)13-6-4-12(5-7-13)16(19)20/h8-13H,4-7H2,1-3H3,(H3,19,20) |
Clé InChI |
BFKWXLTXQZUZHN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=N)N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=N)N |
Synonymes |
4-amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester ACHCA-OPhBu trans-4-amidinocyclohexanecarboxylic acid 4-tert-butylphenyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


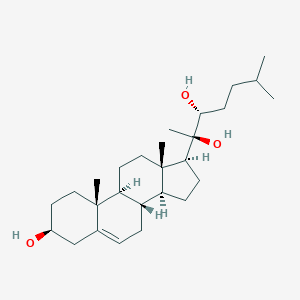
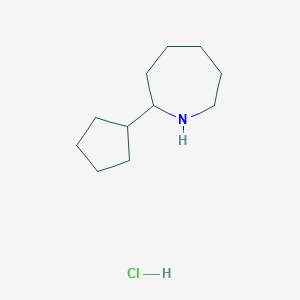
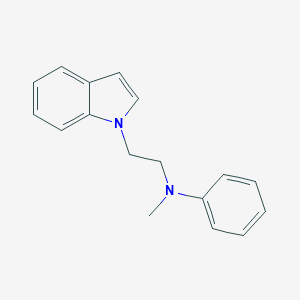
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
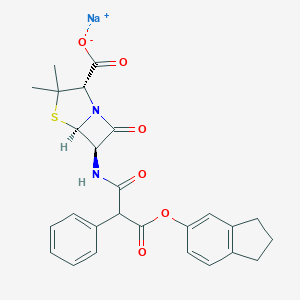
![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)
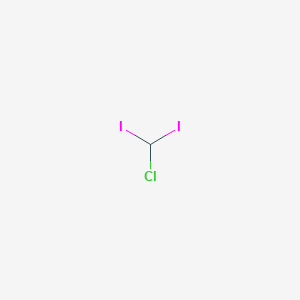
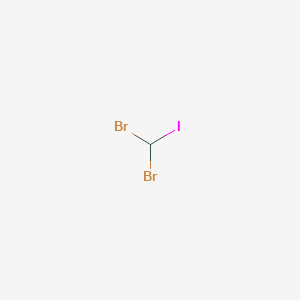
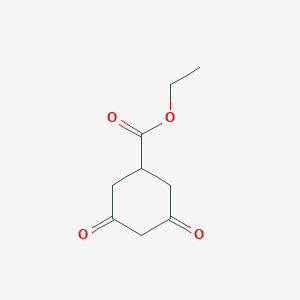
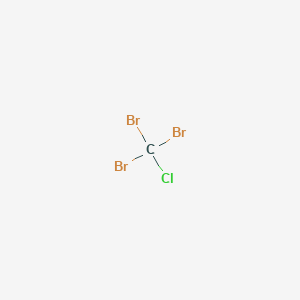
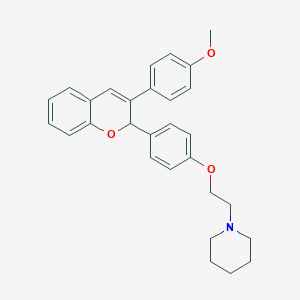
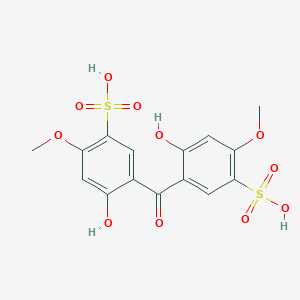
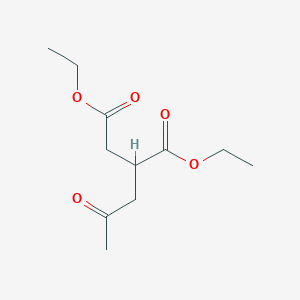
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)
